N-(4-methyl-9H-xanthen-9-yl)butanamide
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Overview
Description
N-(4-methyl-9H-xanthen-9-yl)butanamide is a chemical compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The compound features a xanthene core with a butanamide group attached to it, making it a unique structure with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-9H-xanthen-9-yl)butanamide typically involves the reaction of 4-methylxanthone with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as palladium or copper may also be employed to enhance the reaction rate and selectivity. The final product is typically purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-9H-xanthen-9-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups onto the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Xanthone derivatives with various functional groups.
Reduction: Alcohol or amine derivatives of the original compound.
Substitution: Xanthene derivatives with different substituents on the xanthene core.
Scientific Research Applications
N-(4-methyl-9H-xanthen-9-yl)butanamide has several scientific research applications, including:
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its xanthene core.
Medicine: Studied for its potential anti-inflammatory and antioxidant properties, which may be useful in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-(4-methyl-9H-xanthen-9-yl)butanamide involves its interaction with specific molecular targets and pathways. The xanthene core of the compound can interact with cellular components, leading to various biological effects. For example, the compound may modulate the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(9H-xanthen-9-yl)benzamide
- 4-methyl-N-(9H-xanthen-9-yl)acetamide
- 9H-xanthen-9-yl butanoate
Uniqueness
N-(4-methyl-9H-xanthen-9-yl)butanamide is unique due to its specific structure, which combines the xanthene core with a butanamide group. This unique structure imparts distinct chemical and biological properties to the compound, making it suitable for various applications that similar compounds may not be able to achieve. For example, the butanamide group may enhance the compound’s solubility and stability, making it more effective in certain applications.
Properties
CAS No. |
7473-48-5 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(4-methyl-9H-xanthen-9-yl)butanamide |
InChI |
InChI=1S/C18H19NO2/c1-3-7-16(20)19-17-13-9-4-5-11-15(13)21-18-12(2)8-6-10-14(17)18/h4-6,8-11,17H,3,7H2,1-2H3,(H,19,20) |
InChI Key |
BSPZVNUEXGSNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |
Origin of Product |
United States |
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